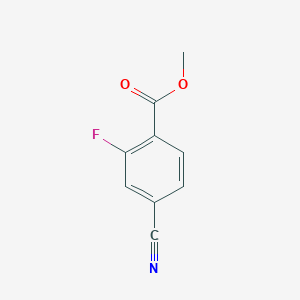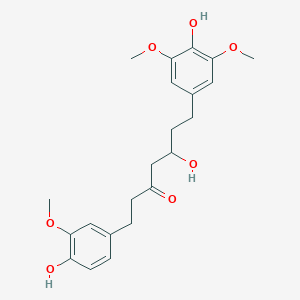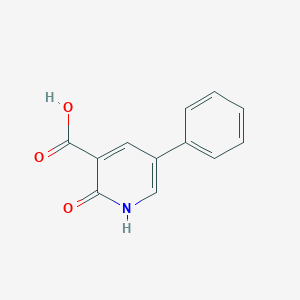
2-Hydroxy-5-phenylnicotinic acid
Vue d'ensemble
Description
2-Hydroxy-5-phenylnicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It’s used in scientific research and holds promise for applications ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-5-phenylnicotinic acid is 215.21 Da . The compound contains 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Hydroxy Acids in Dermatological and Cosmetic Applications
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are extensively used in cosmetic and therapeutic formulations for various skin benefits. These compounds are applied in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis due to their ability to promote skin exfoliation and rejuvenation. However, the safety and effects of prolonged use, especially on sun-exposed skin, require careful consideration (Kornhauser, Coelho, & Hearing, 2010).
Antioxidant Activities of Hydroxycinnamic Acids
Hydroxycinnamic acids, such as ferulic, coumaric, caffeic, and sinapic acids, exhibit significant in vitro and in vivo antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages, contributing to health benefits by scavenging various radicals and acting as chain-breaking antioxidants. The structural effects on the potency of their antioxidant activity highlight the importance of specific functional groups and conjugation for their effectiveness (Shahidi & Chandrasekara, 2010).
Structure-Activity Relationships of Hydroxycinnamic Acids
Investigations into the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have generated insights into designing more potent antioxidant molecules. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function, highlighting the significance of the unsaturated bond on the side chain and the ortho-dihydroxy phenyl group (catechol moiety) for their activity. These findings are critical for optimizing molecular structures for enhanced antioxidant effects (Razzaghi-Asl et al., 2013).
Mécanisme D'action
Biochemical Pathways
HPNA, being a phenolic compound, is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, flavonoids, and other phenolic compounds .
Propriétés
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMMTANWQXEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438920 | |
| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-08-9 | |
| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

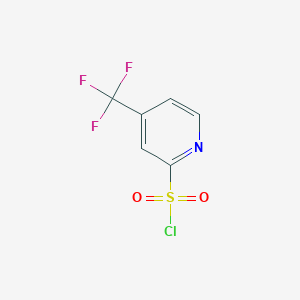
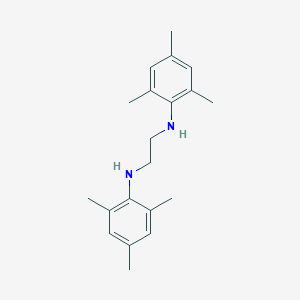
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
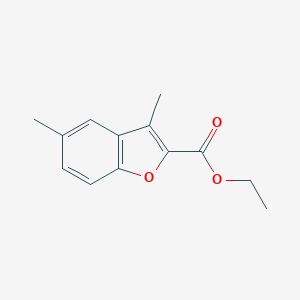




![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
